![molecular formula C9H9N3O2 B2995643 Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate CAS No. 174903-38-9](/img/structure/B2995643.png)
Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group attached to a triazole ring fused with a benzene ring. The compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole ring system have been reported to interact withacetylcholinesterase , an enzyme pivotal in hydrolyzing acetylcholine , a neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The 1,2,3-triazole ring system, which is part of the compound’s structure, is known to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
Compounds with a similar 1,2,3-triazole ring system have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Computational studies have been used to predict the pharmacokinetic properties of compounds with a similar 1,2,3-triazole ring system .
Result of Action
Compounds with a similar 1,2,3-triazole ring system have been reported to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Hence, it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles with high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved safety, scalability, and reproducibility. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: It is investigated for its potential therapeutic applications, including as an enzyme inhibitor and in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the methyl ester group.
1,2,3-Triazole: A simpler triazole compound without the fused benzene ring.
Methyl 1H-1,2,3-triazole-4-carboxylate: A related compound with a carboxylate group instead of the methyl ester.
Uniqueness
Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate is unique due to its specific structural features, which confer distinct reactivity and biological activities. The presence of the methyl ester group and the fused benzene ring enhances its stability and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(benzotriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-12-8-5-3-2-4-7(8)10-11-12/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUAMEKJJNCMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)
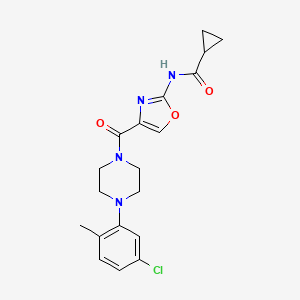


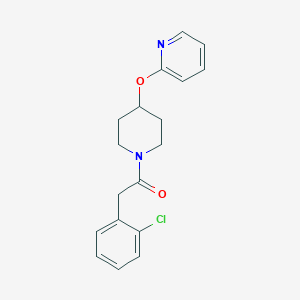
![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)
![N-Methyl-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2995567.png)
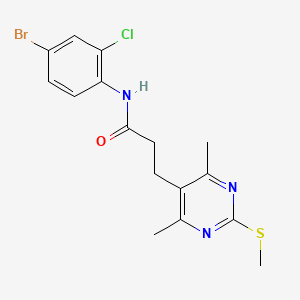
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2995570.png)
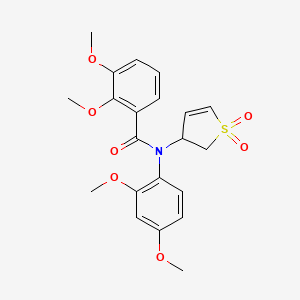
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2995575.png)
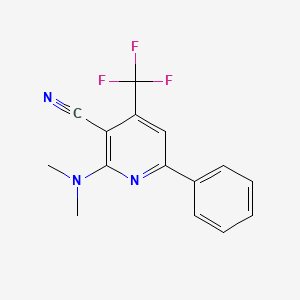
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)
![2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2995581.png)
